4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. This compound is characterized by the presence of both fluorine and iodine atoms attached to the indanone structure. It is a white crystalline solid at room temperature and is soluble in organic solvents such as alcohols and ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one typically involves the functionalization of the indanone core. One common method is the halogenation of 2,3-dihydro-1H-inden-1-one using fluorinating and iodinating agents. For instance, the reaction of 2,3-dihydro-1H-inden-1-one with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) followed by iodination with iodine monochloride (ICl) can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of various substituted indenones.
Oxidation: Formation of 4-fluoro-5-iodo-1H-inden-1-one.
Reduction: Formation of 4-fluoro-5-iodo-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 4-Fluoro-2,3-dihydro-1H-inden-1-one
- 5-Iodo-2,3-dihydro-1H-inden-1-one
- 4-Fluoro-5-chloro-2,3-dihydro-1H-inden-1-one
Comparison: 4-Fluoro-5-iodo-2,3-dihydro-1H-inden-1-one is unique due to the simultaneous presence of both fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced chemical stability and distinct pharmacological properties.
Properties
Molecular Formula |
C9H6FIO |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
4-fluoro-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6FIO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 |
InChI Key |
VTLFLXHXYVPHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)I)F |
Origin of Product |
United States |
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